molecular formula C21H20BrN3O2S B10938996 2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-(2-phenylethyl)hydrazinecarbothioamide

2-{[(6-bromonaphthalen-2-yl)oxy]acetyl}-N-(2-phenylethyl)hydrazinecarbothioamide

Cat. No.: B10938996
M. Wt: 458.4 g/mol
InChI Key: MHQRZKQMJJRWOV-UHFFFAOYSA-N
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Description

2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a brominated naphthalene ring, an oxyacetyl group, and a phenethyl hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the bromination of 2-naphthol to form 6-bromo-2-naphthol . This intermediate is then reacted with chloroacetic acid to introduce the oxyacetyl group. The resulting compound is further reacted with phenethyl hydrazinecarbothioamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process would also be a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the naphthalene ring.

Scientific Research Applications

2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets in biological systems. The brominated naphthalene ring and hydrazinecarbothioamide moiety are key functional groups that contribute to its activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(6-BROMO-2-NAPHTHYL)OXY]ACETYL}-N~1~-PHENETHYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20BrN3O2S

Molecular Weight

458.4 g/mol

IUPAC Name

1-[[2-(6-bromonaphthalen-2-yl)oxyacetyl]amino]-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C21H20BrN3O2S/c22-18-8-6-17-13-19(9-7-16(17)12-18)27-14-20(26)24-25-21(28)23-11-10-15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,24,26)(H2,23,25,28)

InChI Key

MHQRZKQMJJRWOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NNC(=O)COC2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

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